molecular formula C14H20BrNO4S B4580401 3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B4580401
M. Wt: 378.28 g/mol
InChI Key: GYFYGPYYSXNODY-UHFFFAOYSA-N
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Description

Research on benzenesulfonamide derivatives, including compounds with bromo, methoxy, and hydroxycyclohexyl groups, has expanded due to their diverse chemical and physical properties. These compounds are synthesized and analyzed to understand their structure, reactivity, and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves aminohalogenation reactions, bromination-dehydrobromination processes, or reactions with N, N-dibromobenzenesulfonamide and formic acid. These methods yield compounds with precise structural characteristics, demonstrating the versatility of synthetic strategies in creating complex molecular architectures (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction, NMR, and IR spectroscopy are commonly employed to elucidate their structural details, revealing intricate molecular conformations and supramolecular architectures (V. Z. Rodrigues, C. P. Preema, S. Naveen, N. Lokanath, P. A. Suchetan, 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including addition reactions with asymmetric olefins, bromoformyloxylation, and reactions with propenylbenzene derivatives. These reactions are influenced by the presence of substituents, which can dictate the orientation and outcome of the reactions (H. Niizato, Y. Ueno, S. Takemura, 1972).

Scientific Research Applications

Photodynamic Therapy Applications

Zinc Phthalocyanine Substitutes

Compounds with benzenesulfonamide derivatives, including those with bromo, hydroxy, and methoxy groups, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for their application as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties make these compounds promising for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Bioactive Compound Synthesis

N-tosyl Bromo-aminocyclitol Synthesis

The synthesis and characterization of N-tosyl bromo-aminocyclitol demonstrate the potential for creating biologically active compounds starting from cyclohexadiene. Such synthetic pathways could be pertinent for generating derivatives of "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" with potential biological activities (Kurbanoğlu, 2016).

Regeneration of Phenols from Ethers

Ionic Liquid Applications

The use of ionic liquids for the cleavage of ethers to regenerate phenols showcases a green chemical method relevant to the manipulation of chemical structures similar to "3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide" for the synthesis or modification of compounds with potential industrial or pharmaceutical applications (Boovanahalli, Kim, & Chi, 2004).

properties

IUPAC Name

3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-16(12-5-3-4-6-13(12)17)21(18,19)10-7-8-14(20-2)11(15)9-10/h7-9,12-13,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFYGPYYSXNODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide

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